3-Ethyl 1,2-diisopropyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 1,2-diisopropyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate typically involves multi-step organic reactions. One common method includes the cycloaddition of N-phenacylisoquinolinium bromides with 3-phenacylideneoxindoles in ethanol, using triethylamine as a base . Another approach involves the tungsten-catalyzed [3+2] cycloaddition aromatization of dihydroisoquinoline ester and maleic anhydride or an acrylate .
Industrial Production Methods
. the general principles of organic synthesis, including the use of high-purity reagents and controlled reaction conditions, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl 1,2-diisopropyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Ethyl 1,2-diisopropyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Ethyl 1,2-diisopropyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act on certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
3-Ethyl 1,2-diisopropyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate can be compared with other similar compounds in the pyrrolo[2,1-a]isoquinoline family:
- 1,2-Diethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate
- 1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate
- Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The unique combination of ethyl and isopropyl groups in this compound may confer distinct reactivity and specificity in its applications.
Properties
CAS No. |
853330-51-5 |
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Molecular Formula |
C23H25NO6 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
3-O-ethyl 1-O,2-O-dipropan-2-yl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate |
InChI |
InChI=1S/C23H25NO6/c1-6-28-23(27)20-18(22(26)30-14(4)5)17(21(25)29-13(2)3)19-16-10-8-7-9-15(16)11-12-24(19)20/h7-14H,6H2,1-5H3 |
InChI Key |
RTDMHXSVUHBFOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C2N1C=CC3=CC=CC=C32)C(=O)OC(C)C)C(=O)OC(C)C |
Origin of Product |
United States |
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